Cas no 82650-83-7 (Tenilapine)

Tenilapine structure
Tenilapine structure
Product name:Tenilapine
CAS No:82650-83-7
MF:C17H16N4S2
MW:340.46600
CID:988052
PubChem ID:6450478

Tenilapine Chemical and Physical Properties

Names and Identifiers

    • Tenilapine
    • (2E)-2-[5-(4-methylpiperazin-1-yl)dithieno[2,3-b:2',3'-f]azepin-9-ylidene]acetonitrile
    • Tenilapine [INN]
    • UNII-D0U312O2BE
    • PDSP1_000476
    • CHEMBL2105472
    • 82650-83-7
    • NS00125156
    • PDSP2_000474
    • L000731
    • Q27275953
    • SCHEMBL2109923
    • (2E)-2-[9-(4-methylpiperazin-1-yl)-5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,8,10-pentaen-2-ylidene]acetonitrile
    • DTXSID201336787
    • (E)-5-(4-Methyl-1-piperazinyl)-9H-dithieno(3,4-b:3',4'-e)-azepine-delta(sup 9,alpha)-acetonitrile
    • D0U312O2BE
    • Inchi: InChI=1S/C17H16N4S2/c1-20-4-6-21(7-5-20)17-15-10-22-8-13(15)12(2-3-18)14-9-23-11-16(14)19-17/h2,8-11H,4-7H2,1H3/b12-2+
    • InChI Key: RVQVUMIXBGFJLZ-SWGQDTFXSA-N
    • SMILES: CN1CCN(CC1)C2=NC3=CSC=C3C(=CC#N)C4=CSC=C42

Computed Properties

  • Exact Mass: 340.08200
  • Monoisotopic Mass: 340.08163887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 99.1Ų

Experimental Properties

  • PSA: 99.11000
  • LogP: 2.71538

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